molecular formula C9H12ClF3N2S B13243140 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride

Cat. No.: B13243140
M. Wt: 272.72 g/mol
InChI Key: MYQJVRKFTAIERT-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is a chemical compound with the molecular formula C10H12ClF3N2S It is known for its unique structural features, which include a trifluoromethyl group attached to a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached to the thiazole ring through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 3-(Trifluoromethyl)piperidine
  • 4,4-Difluoropiperidine hydrochloride

Uniqueness

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is unique due to the presence of both the trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H12ClF3N2S

Molecular Weight

272.72 g/mol

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C9H11F3N2S.ClH/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H

InChI Key

MYQJVRKFTAIERT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(F)(F)F.Cl

Origin of Product

United States

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